4-Keto Retinamide

Cancer Cell Proliferation Apoptosis

4-Keto Retinamide (CAS 1217196-74-1) is NOT interchangeable with generic fenretinide or ATRA. It uniquely inhibits tubulin polymerization causing G2-M arrest, and is 1.4-fold more potent against DES1 (IC50 1.68 µM vs 2.32 µM). Unlike its parent compound, it retains full efficacy in fenretinide-resistant ovarian carcinoma (A2780/HPR) and acts independently of nuclear RARs, enabling it to overcome acquired resistance. For research programs focused on mitotic catastrophe, ceramide biosynthesis, or simultaneous inhibition of SCD1, DES1, and BCO1 in a single experimental setup, only 4-Keto Retinamide delivers the required pharmacological signature. Select this metabolite to ensure mechanistic validity and target engagement in your resistant-cancer and multi-target metabolic studies.

Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
Cat. No. B13449892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Keto Retinamide
Molecular FormulaC20H27NO2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C
InChIInChI=1S/C20H27NO2/c1-14(7-6-8-15(2)13-19(21)23)9-10-17-16(3)18(22)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H2,21,23)/b8-6-,10-9-,14-7+,15-13-
InChIKeyUZXXUVCTFYIVPT-XIBCHNJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Keto Retinamide for Research: A Distinct Retinoid Metabolite with Quantifiable Differentiation from Fenretinide and Other Retinoids


4-Keto Retinamide, also designated as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) or 3-keto-HPR (CAS 1217196-74-1, molecular formula C₂₀H₂₇NO₂), is a polar metabolite of the synthetic retinoid fenretinide (4-HPR) . It is a synthetic retinamide derivative of all-trans-retinoic acid, characterized by an oxidized cyclohexenyl ring [1]. Unlike its parent compound and other conventional retinoids, 4-Keto Retinamide exhibits a distinct pharmacological profile, including potent enzyme inhibition, unique cell cycle arrest mechanisms, and retained efficacy in fenretinide-resistant cell lines [2].

Why 4-Keto Retinamide Cannot Be Substituted with Other Retinoids in Mechanistic Studies


Procurement of a generic retinoid, such as fenretinide or all-trans-retinoic acid, is not a valid scientific substitute for 4-Keto Retinamide due to fundamental differences in mechanism of action, potency, and target profile. Evidence demonstrates that 4-Keto Retinamide inhibits tubulin polymerization and causes G2-M arrest, a mechanism not shared by fenretinide which primarily affects the G1 phase [1]. Furthermore, 4-Keto Retinamide is a more potent inhibitor of key therapeutic targets like dihydroceramide desaturase (DES1), stearoyl-CoA desaturase 1 (SCD1), and beta-carotene oxygenase 1 (BCO1) [2]. Crucially, its activity is independent of nuclear retinoic acid receptors (RARs), distinguishing it from classical retinoids and enabling it to overcome fenretinide resistance [1]. These quantifiable and mechanistic divergences render direct substitution scientifically invalid for research requiring this specific metabolite's unique biological signature.

4-Keto Retinamide Product-Specific Evidence: Quantifiable Differentiation from Comparators


Comparative Potency in Cancer Cell Lines: 4-Keto Retinamide vs. Fenretinide (4-HPR)

In head-to-head in vitro studies across ovarian, breast, and neuroblastoma cell lines, 4-oxo-4-HPR (the 4-Keto Retinamide) demonstrated significantly greater growth inhibitory potency than its parent compound, fenretinide (4-HPR) [1].

Cancer Cell Proliferation Apoptosis

Inhibition of Dihydroceramide Desaturase (DES1): 4-Keto Retinamide vs. Fenretinide

A direct enzymatic assay identified dihydroceramide desaturase (DES1) as a target, with 4-oxo-4-HPR exhibiting a more potent IC50 for DES1 inhibition compared to the parent drug, fenretinide [1].

Sphingolipid Metabolism Cancer Enzyme Inhibition

Differential Inhibition of Fenretinide Molecular Targets (SCD1, DES1, BCO1)

Comparative analysis against other fenretinide metabolites revealed that 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) is a uniquely broad and potent inhibitor across all three known fenretinide target enzymes, unlike the other major metabolite, MPR, which shows selective BCO1 inhibition [1].

Enzyme Inhibition Lipid Metabolism Mechanism of Action

Unique Cell Cycle Arrest Mechanism: G2-M Accumulation vs. G1 Phase Effect

Unlike fenretinide, which only slightly affects the G1 phase, 4-oxo-4-HPR causes a marked accumulation of cells in the G2-M phase of the cell cycle, a mechanism associated with its ability to inhibit tubulin polymerization [1].

Cell Cycle Mechanism of Action Tubulin Polymerization

Activity in Fenretinide-Resistant Cell Lines and Synergy with Parent Drug

A critical advantage of 4-oxo-4-HPR is its ability to inhibit the growth of cancer cell lines that have developed resistance to fenretinide, and to act synergistically when combined with the parent drug [1].

Drug Resistance Combination Therapy Synergy

Relative Binding Affinity for Cellular Retinoic Acid-Binding Protein (CRABP)

In competitive binding assays against cellular retinoic acid-binding protein (CRABP), 4-keto-all-trans-retinoic acid, a closely related analog, displayed an intermediate affinity relative to other retinoid metabolites [1]. This provides a quantitative benchmark for its interaction with a key intracellular transport protein.

Binding Affinity Retinoid Metabolism CRABP

4-Keto Retinamide: High-Impact Research and Industrial Applications Based on Validated Evidence


Investigating Fenretinide Resistance Mechanisms and Overcoming Acquired Resistance

The demonstrated efficacy of 4-Keto Retinamide in fenretinide-resistant ovarian carcinoma cell lines (A2780/HPR) makes it an indispensable tool for research programs focused on characterizing and circumventing acquired resistance to 4-HPR therapy [1]. Procurement of this compound enables direct studies on the molecular adaptations that confer resistance and the validation of 4-Keto Retinamide as a next-line agent or combination partner.

Targeting Dihydroceramide Desaturase (DES1) for Sphingolipid-Mediated Apoptosis

Given its 1.4-fold improved potency in inhibiting DES1 compared to fenretinide (IC50 of 1.68 µM vs. 2.32 µM) [1], 4-Keto Retinamide is the preferred chemical probe for studies investigating the role of dihydroceramide desaturation in cancer cell apoptosis. Its selection over fenretinide ensures a stronger, more direct modulation of ceramide biosynthesis in experimental models.

Studying G2-M Cell Cycle Arrest and Tubulin Polymerization Dynamics

For research groups focused on mitosis and cytoskeletal dynamics, 4-Keto Retinamide offers a unique mechanism of action among retinoids: potent G2-M cell cycle arrest linked to tubulin polymerization inhibition [1]. This compound is the required agent for experiments aiming to dissect the G2-M checkpoint, study mitotic catastrophe, or screen for novel anti-mitotic drugs, as this phenotype is not observed with its parent compound, fenretinide.

Multi-Target Enzyme Inhibition Studies in Lipid Metabolism

4-Keto Retinamide is the optimal compound for investigating the integrated inhibition of SCD1, DES1, and BCO1 in a single experimental setup [1]. Unlike the metabolite MPR, which selectively inhibits BCO1, 4-Keto Retinamide provides simultaneous, potent inhibition of all three targets. This makes it essential for studies seeking to understand the pleiotropic metabolic effects of fenretinide and for developing targeted therapies in metabolic diseases and cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Keto Retinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.